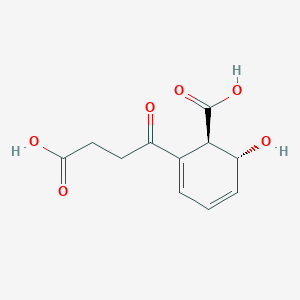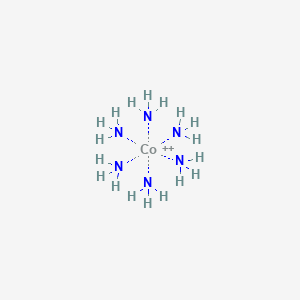
Azane;cobalt(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexaamminecobalt(2+) is a cobalt coordination entity.
Aplicaciones Científicas De Investigación
Cobalt(II)-Catalyzed Amination Cobalt(II)-catalyzed intermolecular amination using azides as nitrene sources has been identified as an effective method for the selective modification of benzylic C−H bonds. This process, which occurs under mild conditions without additional reagents, highlights the catalytic versatility of cobalt(II) in organic synthesis, producing amines with nitrogen gas as the only byproduct (Lu et al., 2010).
Coordination Chemistry and Catalytic Activity Cobalt(III) complexes derived from azide and tridentate ligands have been explored for their structural preferences and catalytic activities, such as mimicking phenoxazinone synthase. The influence of structural factors, including methylene bridges on ligand coordination modes and catalytic efficiency, has been investigated, revealing the multifaceted roles of cobalt complexes in catalysis and enzyme mimicry (Panja et al., 2014).
Hydrothermal Cobalt(II) Chloride Complexes The study of cobalt(II) chloride complexes in hydrothermal fluids has provided crucial insights into the mechanisms of cobalt transport and deposition in geothermal systems. By understanding the speciation and thermodynamic properties of these complexes, researchers can better model reactive transport in such environments, contributing to fields like ore processing and alloy corrosion prevention (Liu et al., 2011).
Propiedades
Fórmula molecular |
CoH18N6+2 |
|---|---|
Peso molecular |
161.12 g/mol |
Nombre IUPAC |
azane;cobalt(2+) |
InChI |
InChI=1S/Co.6H3N/h;6*1H3/q+2;;;;;; |
Clave InChI |
JUDIFEZHDXDZRH-UHFFFAOYSA-N |
SMILES canónico |
N.N.N.N.N.N.[Co+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




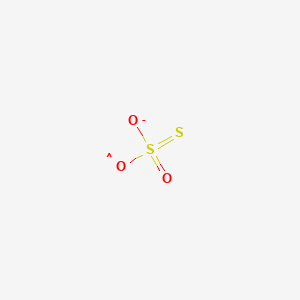
![2-Hydroxy-N'-[(E)-(3-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1233824.png)
![(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)
![methyl N-[6-[(3,4,5-trimethoxyphenyl)methoxy]imidazo[1,2-b]pyridazin-2-yl]carbamate](/img/structure/B1233827.png)
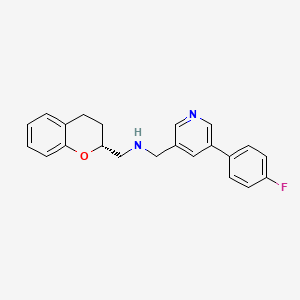
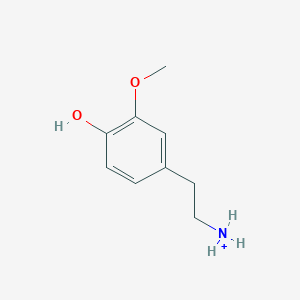

![N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1233835.png)
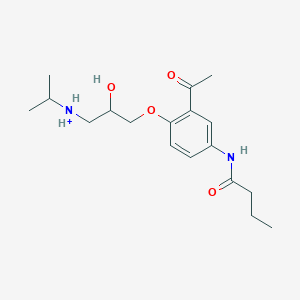
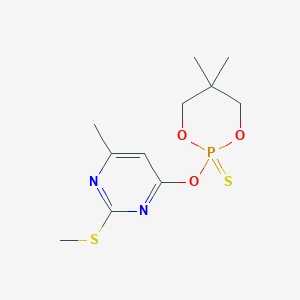
![2-methoxyacetic acid [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] ester](/img/structure/B1233840.png)
